

Cefmatilen (S-1090): A Technical Guide on a Novel Oral Cephalosporin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cefmatilen** (also known as S-1090), a novel, orally active cephalosporin antibiotic. **Cefmatilen** has demonstrated a broad spectrum of antibacterial activity in preclinical studies, with potential applications in treating a variety of bacterial infections. This document consolidates available data on its in vitro and in vivo efficacy, pharmacokinetic profile, and safety, presenting it in a structured format for researchers and drug development professionals.

In Vitro Antibacterial Activity

Cefmatilen has shown potent in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy, as measured by the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90), has been compared to other oral cephalosporins, demonstrating a promising antibacterial spectrum.

Table 1: Comparative In Vitro Activity of **Cefmatilen** (S-1090) and Other Oral Cephalosporins (MIC90 in μ g/mL)



Bacterial Species	Cefmatilen (S- 1090)	Cefdinir	Cefpodoxime	Cefaclor
Staphylococcus aureus (MSSA)	0.78	0.78	3.13	3.13
Staphylococcus epidermidis (MSSE)	0.39	0.39	1.56	3.13
Streptococcus pyogenes	0.025	0.05	0.025	0.39
Streptococcus agalactiae	0.05	0.1	0.05	0.78
Streptococcus pneumoniae	0.1	0.2	0.1	3.13
Haemophilus influenzae	0.2	0.39	0.2	6.25
Moraxella catarrhalis	0.39	0.78	0.39	1.56
Escherichia coli	3.13	6.25	3.13	>100
Klebsiella pneumoniae	1.56	3.13	1.56	>100
Proteus mirabilis	0.39	0.78	0.39	6.25

In Vivo Efficacy

The in vivo efficacy of **Cefmatilen** has been evaluated in various animal models of infection, demonstrating its potential for treating systemic, urinary tract, and respiratory tract infections.

Table 2: In Vivo Efficacy of Cefmatilen (S-1090) in Murine Infection Models (ED50 in mg/kg)



Infection Model	Pathogen	Cefmatilen (S- 1090)	Cefdinir	Cefpodoxime
Systemic Infection	S. aureus Smith	1.8	3.5	11.2
S. pyogenes C203	0.3	0.6	0.5	
S. pneumoniae	2.5	5.2	3.8	_
E. coli KC-14	4.1	9.8	7.5	_
K. pneumoniae DT-S	3.2	7.1	5.9	_
P. mirabilis 9	1.5	3.3	2.8	_
Urinary Tract Infection	P. mirabilis 9	10.1	25.4	18.9
Respiratory Tract Infection	S. pneumoniae III	15.2	33.1	29.7

Pharmacokinetics

A Phase I clinical study was conducted on healthy male volunteers to assess the safety and pharmacokinetics of **Cefmatilen** following single and multiple oral doses.

Table 3: Pharmacokinetic Parameters of **Cefmatilen** (S-1090) in Healthy Male Volunteers (100 mg single dose, non-fasting)



Parameter	Value
Cmax (µg/mL)	3.78[1]
Tmax (hours)	2.77[1]
AUC (μg·h/mL)	25.51[1]
Half-life (hours)	2.77[1]
Protein Binding (%)	97[1]

Safety and Tolerability

Preclinical toxicology studies and a Phase I clinical trial have provided initial safety data for **Cefmatilen**.

Table 4: Summary of Preclinical and Phase I Safety Findings for Cefmatilen (S-1090)

Study Type	Key Findings
Single-dose toxicity in rats	Oral lethal dose estimated to be >2000 mg/kg. Observed effects included diarrhea and reddishbrown feces, attributed to changes in intestinal flora and chelation with iron.[2]
Phase I clinical study in healthy volunteers	No significant abnormalities in subjective or objective signs were observed with single doses up to 400 mg and multiple doses of 200 mg twice daily. The drug was considered safe and well-tolerated.[1]
Immunological properties	Weak immunogenicity was observed in animal studies. Immunological cross-reactivity was noted with cephalothin in guinea pigs.[3]

Experimental Protocols In Vitro Susceptibility Testing



The minimum inhibitory concentrations (MICs) were determined by the standard agar dilution method using Mueller-Hinton agar, supplemented with 5% defibrinated sheep blood for streptococci. An inoculum of 10^4 CFU per spot was applied to the agar plates containing serial twofold dilutions of the antimicrobial agents. The plates were incubated at 37°C for 18 to 20 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.

In Vivo Infection Models

Systemic Infection: Male ICR mice were infected intraperitoneally with the bacterial challenge. **Cefmatilen** and comparator drugs were administered orally 1 hour after infection. The 50% effective dose (ED50) was calculated from the survival rates at 7 days post-infection.

Urinary Tract Infection: Female ICR mice were infected via urethral catheterization with P. mirabilis. Treatment with the antibiotics was initiated 1 day after infection and administered once daily for 4 days. The ED50 was determined based on the number of viable bacteria in the kidneys 2 days after the final dose.

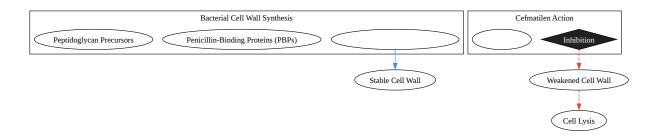
Respiratory Tract Infection: Male ICR mice were infected intranasally with S. pneumoniae. Oral administration of the antibiotics began 24 hours after infection and was given once daily for 4 days. The ED50 was calculated based on the survival rates at 10 days post-infection.

Phase I Clinical Study

Healthy adult male volunteers were administered single oral doses of **Cefmatilen** ranging from 10 to 400 mg, and multiple doses of 200 mg twice daily. The study was conducted in both fasting and non-fasting states. Blood and urine samples were collected at predetermined intervals to determine the concentrations of **Cefmatilen** using high-performance liquid chromatography. Safety and tolerability were assessed through monitoring of vital signs, physical examinations, and clinical laboratory tests.[1]

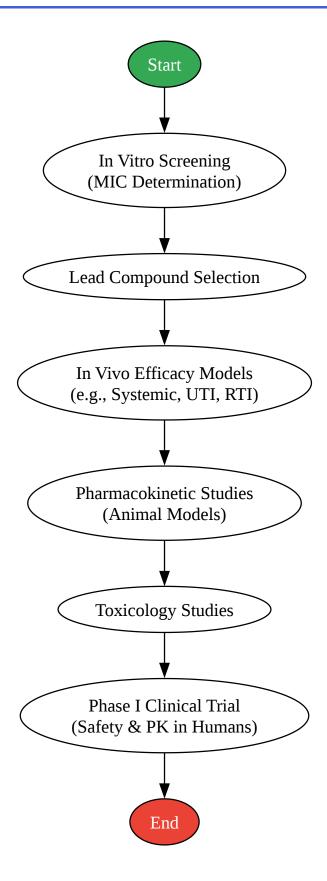
Mechanism of Action and Experimental Workflow





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- To cite this document: BenchChem. [Cefmatilen (S-1090): A Technical Guide on a Novel Oral Cephalosporin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668855#cefmatilen-potential-as-a-novel-oral-cephalosporin-antibiotic]

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